molecular formula C20H18Cl2N4O2 B11976231 N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303107-86-0

N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11976231
CAS No.: 303107-86-0
M. Wt: 417.3 g/mol
InChI Key: JBJJCXLOOLOOJH-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. The presence of both dichlorobenzylidene and propoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to a more sustainable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The dichlorobenzylidene and propoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agricultural Chemistry: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-Dichlorobenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2,4-Dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2,4-Dichlorobenzylidene)-3-(2-butoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its biological activity, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

303107-86-0

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-2-9-28-19-6-4-3-5-15(19)17-11-18(25-24-17)20(27)26-23-12-13-7-8-14(21)10-16(13)22/h3-8,10-12H,2,9H2,1H3,(H,24,25)(H,26,27)/b23-12+

InChI Key

JBJJCXLOOLOOJH-FSJBWODESA-N

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.